
17-Dihydroexemestane
Vue d'ensemble
Description
17-Dihydroexemestane is a significant metabolite of exemestane, a third-generation aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women . This compound plays a crucial role in the metabolic pathway of exemestane, contributing to its pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Dihydroexemestane involves the reduction of exemestane. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Reduction: The primary reaction for the formation of this compound from exemestane.
Glucuronidation: this compound undergoes glucuronidation to form hydroexemestane-17-O-glucuronide.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Glucuronidation Reagents: UDP-glucuronosyltransferase enzymes.
Major Products:
Hydroexemestane-17-O-glucuronide: Formed through glucuronidation of this compound.
Applications De Recherche Scientifique
Pharmacokinetics and Dynamics
Pharmacokinetic Studies
A study validated a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying exemestane and its metabolites, including 17-dihydroexemestane, in human plasma. The method demonstrated high sensitivity with linear ranges for both exemestane and this compound, allowing accurate assessment of their pharmacokinetics in breast cancer patients . Notably, around 20.7% of administered exemestane was converted to this compound within 24 hours, highlighting its significant metabolic role .
Table: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Linear Range | 0.2 – 15.0 ng/mL |
Coefficient of Variation | ≤10.7% |
Accuracy Range | 98.5% - 106.1% |
Metabolic Pathway Characterization
Research has identified that the primary metabolic pathway for exemestane involves reduction to form this compound, followed by glucuronidation to form inactive metabolites . The enzymes responsible for this conversion include aldo-keto reductases and UDP-glucuronosyltransferases (UGTs), particularly UGT2B17, which plays a critical role in glucuronidation processes .
Genetic Variability in Metabolism
The impact of genetic polymorphisms on the metabolism of exemestane has been explored extensively. Variants in genes encoding enzymes such as AKR1C3 and UGT2B17 significantly affect the formation rates of this compound from exemestane . For instance, individuals with the UGT2B17 deletion genotype exhibited markedly reduced glucuronidation rates compared to those with the wild-type genotype .
Clinical Implications
Therapeutic Efficacy
The efficacy of exemestane and its metabolite has been linked to their ability to suppress estrogen levels in postmenopausal women effectively. Studies have shown that this compound can reduce circulating estrogen concentrations by up to 98%, contributing to its therapeutic effectiveness against breast cancer .
Case Studies
Clinical studies have documented variations in drug response attributed to genetic factors influencing the metabolism of exemestane and its active metabolite. For instance, one study involving a cohort of breast cancer patients indicated that those with specific genetic polymorphisms had different outcomes regarding treatment efficacy and side effects .
Mécanisme D'action
17-Dihydroexemestane exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition reduces estrogen levels, thereby slowing the growth of estrogen-dependent breast cancer cells . The compound also undergoes glucuronidation, which is a significant pathway for its inactivation .
Comparaison Avec Des Composés Similaires
Exemestane: The parent compound from which 17-Dihydroexemestane is derived.
Anastrozole and Letrozole: Other third-generation aromatase inhibitors used in breast cancer treatment.
Uniqueness: this compound is unique due to its specific role as a metabolite of exemestane and its significant contribution to the overall pharmacological effects of exemestane. Unlike anastrozole and letrozole, which are non-steroidal inhibitors, this compound is a steroidal inhibitor, providing a different mechanism of action and metabolic pathway .
Activité Biologique
17-Dihydroexemestane (17-DHE) is a significant metabolite of exemestane, a third-generation aromatase inhibitor widely used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Understanding the biological activity of 17-DHE is crucial for optimizing treatment outcomes and minimizing adverse effects.
Metabolism and Pharmacokinetics
17-DHE is primarily formed through the reduction of the 17-keto group of exemestane by aldo-keto reductases. This metabolic pathway is essential as it leads to the generation of an active compound that exhibits various biological activities, including anti-aromatase effects.
Glucuronidation Pathway
The glucuronidation of 17-DHE involves the conjugation with glucuronic acid, primarily mediated by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17). Variations in UGT2B17 due to genetic polymorphisms can significantly influence the pharmacokinetics of 17-DHE.
UGT2B17 Genotype | Effect on Glucuronidation | Statistical Significance |
---|---|---|
UGT2B17 (*1/*1) | Higher glucuronidation rates | Reference |
UGT2B17 (*2/*2) | 14-fold decrease in rates |
Anti-Aromatase Activity
Research indicates that 17-DHE possesses significant anti-aromatase activity, comparable to exemestane itself. In cell line studies using HEK293 cells overexpressing aromatase, the IC50 values for both compounds were found to be similar:
- Exemestane IC50 :
- 17-DHE IC50 :
This suggests that 17-DHE can effectively inhibit estrogen synthesis, which is crucial for its therapeutic role in breast cancer treatment .
Bone-Protective Effects
Preclinical studies have demonstrated that 17-DHE has bone-protective properties. In animal models, it was observed to mitigate bone loss associated with aromatase inhibition, indicating a potential advantage over other aromatase inhibitors that may adversely affect bone density .
Case Studies and Clinical Implications
A study involving healthy postmenopausal women assessed the pharmacokinetics of 17-DHE following a single oral dose of exemestane. The results showed significant differences in plasma levels of 17-DHE between individuals with different UGT2B17 genotypes:
- AUC (0-∞) for UGT2B17 (*1/1): Higher plasma concentrations
- AUC (0-∞) for UGT2B17 (*2/2): Lower plasma concentrations ()
These findings underscore the importance of genetic testing for UGT2B17 polymorphisms in personalizing therapy with exemestane and its metabolites .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDPYPMRHKQTDM-NHWXPXPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464522 | |
Record name | Methylene Boldenone, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122370-91-6, 140461-66-1 | |
Record name | Methylene Boldenone, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-DIHYDROEXEMESTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.